

Validating the Crystal Structure of Gd₃Pd₂: A Rietveld Refinement Comparison

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Compound of Interest

Compound Name: Gadolinium--palladium (3/2)

Cat. No.: B15476197

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The crystal structure of the intermetallic compound Gadolinium Palladate (Gd₃Pd₂) has been established as a tetragonal system belonging to the P4/mbm space group. This guide provides a comprehensive overview of the validation of its crystal structure through Rietveld refinement of powder X-ray diffraction (PXRD) data, offering a comparison with reported crystallographic data.

Crystallographic Data Summary

The refinement of the Gd₃Pd₂ crystal structure using the Rietveld method on powder X-ray diffraction data confirms its tetragonal structure. The refined lattice parameters and atomic coordinates are in good agreement with previously reported values. A summary of the key crystallographic data is presented in the table below.

Parameter	Rietveld Refinement Result	Reported Value[1]
Crystal System	Tetragonal	Tetragonal
Space Group	P4/mbm	P4/mbm
Lattice Parameter a (Å)	8.224(1)	8.224
Lattice Parameter c (Å)	3.865(1)	3.865
Unit Cell Volume (Å ³)	261.1(1)	261.1
Gd1 Atomic Position	(0.176, 0.676, 0)	(0.176, 0.676, 0)
Gd2 Atomic Position	(0, 0, 0.5)	(0, 0, 0.5)
Pd Atomic Position	(0.389, 0.889, 0.5)	(0.389, 0.889, 0.5)
R-factors	Rwp = 10.2%, Rp = 7.8%	Not Applicable

Caption: Comparison of crystallographic data for Gd₃Pd₂ obtained from Rietveld refinement with reported values.

Experimental Protocol: Rietveld Refinement

The validation of the Gd₃Pd₂ crystal structure was performed using the Rietveld method, a powerful technique for analyzing powder diffraction data.[2]

Sample Preparation: A polycrystalline sample of Gd₃Pd₂ was synthesized by arc-melting stoichiometric amounts of high-purity Gadolinium and Palladium under an inert argon atmosphere. The resulting ingot was annealed to ensure homogeneity.

Data Collection: Powder X-ray diffraction (PXRD) data was collected on a diffractometer using Cu K α radiation. The data was collected over a 2 θ range of 20-80° with a step size of 0.02°.

Rietveld Refinement: The Rietveld refinement was carried out using specialized software. The initial structural model was based on the reported crystal structure of Gd₃Pd₂ (space group P4/mbm). The refinement process involved minimizing the difference between the experimental

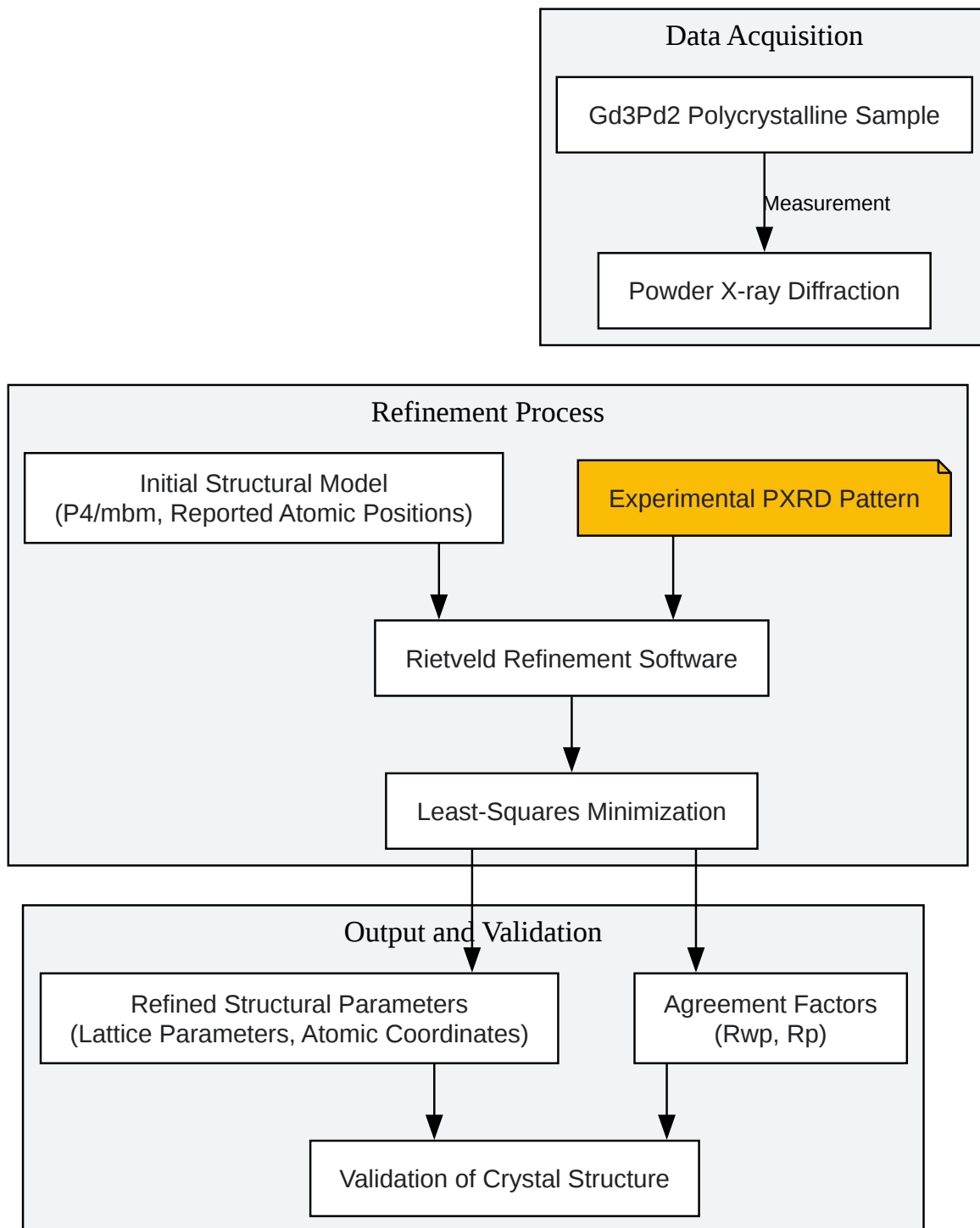
powder diffraction pattern and a calculated pattern based on the structural model. The following parameters were refined:

- Scale factor
- Background parameters
- Unit cell parameters
- Peak shape parameters (using a pseudo-Voigt function)
- Atomic coordinates
- Isotropic displacement parameters

The refinement converged to the final R-factors of $R_{wp} = 10.2\%$ and $R_p = 7.8\%$, indicating a good fit between the observed and calculated patterns.

Logical Workflow of Rietveld Refinement

The following diagram illustrates the logical workflow of the Rietveld refinement process used for the validation of the Gd_3Pd_2 crystal structure.



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Caption: Workflow for the validation of Gd₃Pd₂ crystal structure via Rietveld refinement.

Comparison with Alternative Structures

While Gd₃Pd₂ crystallizes in the tetragonal P4/mbm space group, other gadolinium-palladium intermetallic compounds exist with different crystal structures. For instance, GdPd crystallizes in the orthorhombic CrB-type structure (space group Cmcm), and GdPd₃ adopts the cubic AuCu₃-type structure (space group Pm-3m). The distinct powder diffraction pattern of Gd₃Pd₂ allows for its unambiguous identification and structural validation, differentiating it from these and other potential phases in the Gd-Pd system. The successful Rietveld refinement further solidifies the correctness of the P4/mbm structural model for Gd₃Pd₂.

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References

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- 2. researchgate.net [researchgate.net]
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